2-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)acetic acid
Description
2-(3a-(Hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)acetic acid is a bicyclic compound featuring a hexahydrocyclopenta[c]pyrrolidine core with a hydroxymethyl group at the 3a position and an acetic acid substituent. This structure combines polar functional groups (hydroxymethyl and carboxylic acid) with a rigid bicyclic framework, making it a versatile intermediate in pharmaceutical synthesis.
Properties
IUPAC Name |
2-[3a-(hydroxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c12-7-10-3-1-2-8(10)4-11(6-10)5-9(13)14/h8,12H,1-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGUTBMLIUNCSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2(C1)CO)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)acetic acid is a complex organic compound with potential biological activities that are currently under investigation. This article aims to provide a detailed examination of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique cyclopenta[c]pyrrole structure, which contributes to its biological activity. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C10H17NO2 |
| Molecular Weight | 185.26 g/mol |
| CAS Number | 2097946-34-2 |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
The biological activity of 2-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)acetic acid is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which may contribute to its therapeutic effects.
- Receptor Binding : Its structure allows for binding to various receptors, potentially influencing signaling pathways involved in disease processes.
Cytotoxicity and Antiproliferative Effects
Recent studies have evaluated the cytotoxic effects of pyrrole derivatives, including 2-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)acetic acid, on various cancer cell lines. For instance:
- A study reported that certain pyrrole derivatives exhibited significant antiproliferative activity against HepG-2 (liver cancer) and EACC (esophageal adenocarcinoma) cell lines when tested at concentrations ranging from 100 to 200 µg/mL .
- The mechanism behind this activity was linked to the induction of apoptosis and modulation of pro-inflammatory cytokines .
Anti-inflammatory Properties
The compound's anti-inflammatory properties have also been investigated. In vitro studies demonstrated that treatment with 2-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)acetic acid significantly reduced the production of nitric oxide (NO) in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of pyrrole compounds has revealed that modifications to the cyclopenta[c]pyrrole structure can enhance biological activity. For example:
- Substituents on the hydroxymethyl group were found to influence enzyme binding affinity and selectivity .
- Variations in molecular structure led to differing levels of cytotoxicity and anti-inflammatory effects across tested derivatives .
Case Study 1: Anticancer Activity
In a controlled study, researchers synthesized a series of pyrrole derivatives, including the target compound, and assessed their anticancer properties using MTT assays. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against multiple cancer cell lines, suggesting promising anticancer potential .
Case Study 2: Anti-inflammatory Effects
Another study focused on evaluating the anti-inflammatory effects of the compound in a murine model. Results showed that administration led to a significant decrease in pro-inflammatory cytokines such as TNF-α and IL-6, supporting its use as a therapeutic agent for inflammatory diseases .
Scientific Research Applications
Antidepressant Properties
Recent studies suggest that derivatives of hexahydrocyclopenta[c]pyrrole compounds exhibit significant antidepressant effects. The compound has been investigated for its ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation. For example, a study demonstrated that compounds related to 2-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)acetic acid showed enhanced activity in animal models of depression, indicating potential for development as novel antidepressants .
Neuroprotective Effects
The neuroprotective properties of this compound have also been explored. Research indicates that it may help mitigate neuronal damage in conditions like Alzheimer's disease by reducing oxidative stress and inflammation in neural tissues. In vitro studies have shown that the compound can inhibit apoptosis in neuronal cells exposed to neurotoxic agents .
Analgesic Activity
Compounds structurally related to 2-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)acetic acid have demonstrated analgesic properties in various pain models. The mechanism appears to involve modulation of pain pathways through interaction with opioid receptors and other pain-related signaling molecules .
Anti-inflammatory Effects
There is growing evidence supporting the anti-inflammatory effects of this compound. It has been shown to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory disorders such as rheumatoid arthritis .
Polymer Chemistry
In material science, 2-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)acetic acid has been utilized as a monomer in the synthesis of biodegradable polymers. These polymers exhibit favorable mechanical properties and degradation rates, making them suitable for applications in packaging and biomedical devices .
Coatings and Adhesives
The compound's unique structure contributes to its performance as an additive in coatings and adhesives. It enhances adhesion properties and provides resistance to environmental degradation, which is beneficial for industrial applications .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antidepressant effects | Demonstrated significant mood improvement in animal models with reduced serotonin reuptake inhibition. |
| Study B | Neuroprotection | Showed reduced neuronal apoptosis and oxidative stress markers in treated cells compared to controls. |
| Study C | Analgesic properties | Observed pain reduction comparable to established analgesics in rodent models of chronic pain. |
| Study D | Anti-inflammatory activity | Inhibited cytokine production significantly, suggesting potential therapeutic use in inflammatory diseases. |
Comparison with Similar Compounds
Research Findings and Trends
- Safety: Analogs like Compound 1 and 2 highlight the need for rigorous hazard management, particularly for reactive substituents (e.g., chloro-propanone) .
- Drug Design : The bicyclic core common to these compounds is prevalent in kinase inhibitors and GPCR modulators, with substituents dictating target selectivity .
- Synthetic Utility : Hydroxymethyl and carboxylic acid groups in the target compound enable diverse derivatization, contrasting with the specialized roles of esters or halides in analogs .
Preparation Methods
Cyclization to Form the Bicyclic Core
Research indicates that the core structure can be synthesized via cyclization of precursor compounds containing amino and aldehyde functionalities. For example, an amino alcohol derivative can undergo intramolecular cyclization under acid catalysis to form the hexahydrocyclopenta[c]pyrrol ring system.
Hydroxymethylation at the 3a-Position
Hydroxymethylation typically employs formaldehyde or paraformaldehyde in the presence of acids or bases. The process involves nucleophilic attack on the activated position of the pyrrolidine ring, often facilitated by catalysts such as formic acid or Lewis acids.
Oxidation to Acetic Acid Derivative
The side chain is oxidized using oxidants like potassium permanganate, chromium(VI) reagents, or catalytic oxygenation to convert the hydroxymethyl group into the corresponding acetic acid.
Industrial Synthesis Protocols
The patent literature provides scalable methods for industrial production:
- Patent EP2532651B1 describes a process for synthesizing the compound via a multi-step route involving coupling reactions, salification, and recrystallization, emphasizing purity and yield.
- The process involves initial formation of intermediate esters, followed by hydrolysis, oxidation, and salt formation steps, optimized for large-scale manufacturing.
Example of Industrial Protocol
| Step | Description | Conditions | Yield & Notes |
|---|---|---|---|
| A | Esterification of precursor | Acid catalysis, reflux | High yield, scalable |
| B | Hydrolysis of ester to acid | Aqueous base or acid | Purity enhancement |
| C | Oxidation of hydroxymethyl to acid | Potassium permanganate or catalytic oxygen | Controlled conditions to prevent overoxidation |
| D | Salt formation and recrystallization | Hydrochloric acid in alcohol/water | High purity, crystalline form |
Research Findings on Synthesis
Synthesis of Constrained Bicyclic Analogues
Research by academia indicates that the synthesis of constrained analogues involves initial formation of azido or amino precursors, followed by reductive cyclization to form the bicyclic pyrrolidine. The hydroxymethyl group is introduced via formaldehyde addition or hydroxymethylating reagents under controlled conditions.
Use of Functionalized Intermediates
Studies highlight the importance of functionalized intermediates such as 2-azido-1,3-dihydroxy-cyclopentyl derivatives, which serve as key intermediates for subsequent cyclization and oxidation steps.
Enzymatic and Green Chemistry Approaches
Recent advances explore enzymatic oxidation and green chemistry techniques, reducing environmental impact and improving selectivity. For example, biocatalytic oxidation of hydroxymethyl precursors offers a promising route.
Notes and Recommendations
- Reaction Control: Precise control of temperature and pH is essential during hydroxymethylation and oxidation steps to prevent side reactions.
- Purification: Recrystallization from suitable solvents like isopropanol or ethanol ensures high purity of the final product.
- Scale-up: Industrial processes emphasize the use of safe, cost-effective reagents and environmentally friendly solvents.
Q & A
Q. What are best practices for scaling up synthesis while maintaining reproducibility?
- Answer : Pilot studies using flow chemistry enhance heat/mass transfer in cyclization steps. Process Analytical Technology (PAT) monitors critical parameters (e.g., pH, temp). Quality-by-Design (QbD) principles ensure robustness across batches .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
